molecular formula C10H25O10P3 B082604 Pentaethyl triphosphate CAS No. 10448-50-7

Pentaethyl triphosphate

Cat. No. B082604
CAS RN: 10448-50-7
M. Wt: 398.22 g/mol
InChI Key: HLUKKPLFWYYSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentaethyl triphosphate (PETP) is a chemical compound that is widely used in scientific research for its unique properties. PETP is a phosphorylated compound that contains three phosphate groups. It is a colorless and odorless liquid that is highly soluble in water and other polar solvents. PETP is used in various applications, including as a flame retardant, a plasticizer, and a lubricant.

Scientific Research Applications

Pentaethyl triphosphate is widely used in scientific research for its unique properties. It is used as a phosphorylating agent in the synthesis of nucleotides, peptides, and other biomolecules. Pentaethyl triphosphate is also used as a substrate for enzymes that catalyze the hydrolysis of phosphate esters. Pentaethyl triphosphate is used in the study of enzyme kinetics and the mechanism of enzyme action. Pentaethyl triphosphate is also used in the study of the structure and function of nucleic acids.

Mechanism Of Action

Pentaethyl triphosphate is a phosphorylated compound that contains three phosphate groups. It can form strong hydrogen bonds with other molecules, which makes it an excellent substrate for enzymes that catalyze the hydrolysis of phosphate esters. Pentaethyl triphosphate can also act as a phosphate donor in phosphorylation reactions. The mechanism of action of Pentaethyl triphosphate is complex and is still being studied.

Biochemical And Physiological Effects

Pentaethyl triphosphate has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Pentaethyl triphosphate has also been shown to have antitumor activity and can inhibit the growth of cancer cells. Pentaethyl triphosphate can also affect the activity of other enzymes and proteins in the body.

Advantages And Limitations For Lab Experiments

Pentaethyl triphosphate has a number of advantages for lab experiments. It is a highly soluble and stable compound that can be easily synthesized and purified. Pentaethyl triphosphate is also a relatively inexpensive compound, which makes it a cost-effective option for many experiments. However, Pentaethyl triphosphate can be toxic and should be handled with care. It can also be difficult to work with in certain experiments due to its high reactivity.

Future Directions

There are a number of future directions for research on Pentaethyl triphosphate. One area of research is the development of new synthesis methods for Pentaethyl triphosphate that are more efficient and environmentally friendly. Another area of research is the study of Pentaethyl triphosphate as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Pentaethyl triphosphate can also be used as a tool for the study of enzyme kinetics and the mechanism of enzyme action. Further research is needed to fully understand the potential applications of Pentaethyl triphosphate in scientific research.

Synthesis Methods

Pentaethyl triphosphate is synthesized through a reaction between phosphorus pentoxide and ethanol. The reaction is carried out under high temperature and pressure conditions, and the resulting product is purified through distillation. The synthesis method of Pentaethyl triphosphate is well-established and has been used for many years.

properties

CAS RN

10448-50-7

Product Name

Pentaethyl triphosphate

Molecular Formula

C10H25O10P3

Molecular Weight

398.22 g/mol

IUPAC Name

bis(diethoxyphosphoryl) ethyl phosphate

InChI

InChI=1S/C10H25O10P3/c1-6-14-21(11,15-7-2)19-23(13,18-10-5)20-22(12,16-8-3)17-9-4/h6-10H2,1-5H3

InChI Key

HLUKKPLFWYYSGY-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC

Canonical SMILES

CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC

Other CAS RN

10448-50-7

synonyms

Ethyl triphosphate, (EtO)5P3O5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.